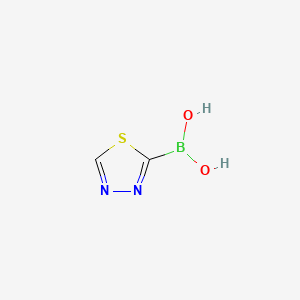

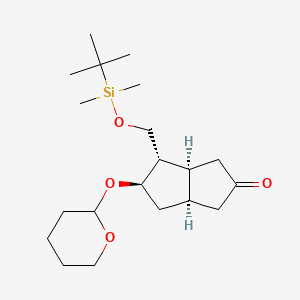

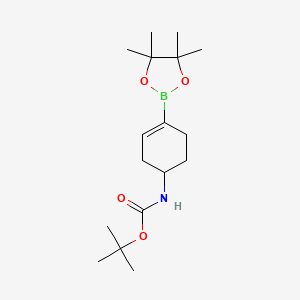

![molecular formula C7H11NO B596442 6-氮杂双环[3.2.1]辛烷-3-酮 CAS No. 1211597-02-2](/img/structure/B596442.png)

6-氮杂双环[3.2.1]辛烷-3-酮

描述

6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

Synthesis Analysis

The synthesis of 6-Azabicyclo[3.2.1]octan-3-one has been reported in several studies . For example, (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of the intermediate provided (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .Molecular Structure Analysis

The molecular formula of 6-Azabicyclo[3.2.1]octan-3-one is C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Physical And Chemical Properties Analysis

6-Azabicyclo[3.2.1]octan-3-one has a melting point of 81-82°C . It is a powder at room temperature .科学研究应用

衍生物的合成

6-氮杂双环[3.2.1]辛烷-3-酮已被合成各种形式,用于不同的应用。例如,Philip 等人 (1990) 详细介绍了从 6-氧杂双环[3.2.1]辛-3-烯-7-酮合成 (±)-6-甲基-6-氮杂双环[3.2.1]辛烷-3α-醇,这可能对药物化学有影响 (Philip 等人,1990)。

生物活性及多巴胺转运蛋白抑制

Tamiz 等人 (2000) 探索了一系列 6-取代的 1-氮杂双环[3.2.1]辛烷的生物活性,揭示了这些化合物表现出单胺转运蛋白抑制活性,这在很大程度上取决于分子的拓扑结构和立体化学。这表明在神经科学和药理学中具有潜在应用 (Tamiz 等人,2000)。

高效合成方法

Holmes 等人 (1983) 证明了 6-氮杂双环[3.2.1]辛烷-4-酮体系的高效合成,突出了其在各种化学和制药应用中的潜在用途 (Holmes 等人,1983)。

在抗胆碱能药物中的作用

Carroll 等人 (1987) 合成了 6-甲基-6-氮杂双环[3.2.1]辛烷-3α-醇 2,2-二苯基丙酸酯(阿扎丙酚),该化合物作为抗胆碱能药物比阿托品强得多。这表明其在针对毒蕈碱受体的药物开发中的潜在应用 (Carroll 等人,1987)。

镇痛特性

Takeda 等人 (1977) 研究了一系列 1-苯基-6-氮杂双环[3.2.1]辛烷的镇痛和拮抗阿片剂活性,提供了对这些化合物构效关系的见解。这项研究表明在疼痛管理和成瘾治疗中可能的应用 (Takeda 等人,1977)。

安全和危害

The safety information for 6-Azabicyclo[3.2.1]octan-3-one indicates that it is a hazardous substance. It has the GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

The 6-Azabicyclo[3.2.1]octane scaffold, which includes 6-Azabicyclo[3.2.1]octan-3-one, has gained significant interest in recent years due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of new synthetic methodologies and applications in drug discovery .

属性

IUPAC Name |

6-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHKXSSNUGYASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)CC1NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305278 | |

| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azabicyclo[3.2.1]octan-3-one | |

CAS RN |

1211597-02-2 | |

| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

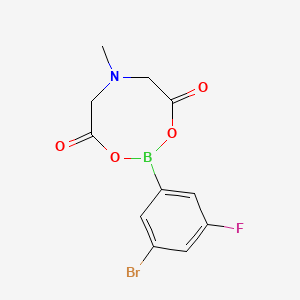

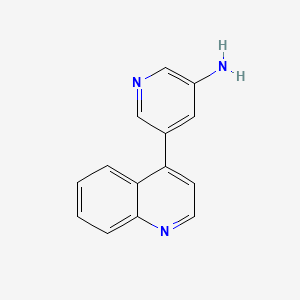

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

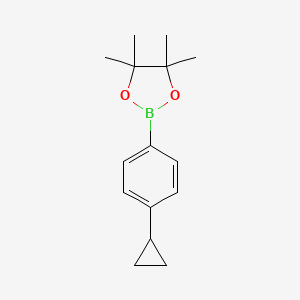

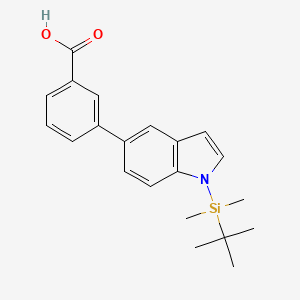

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

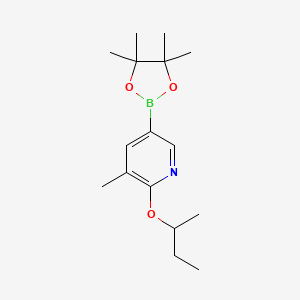

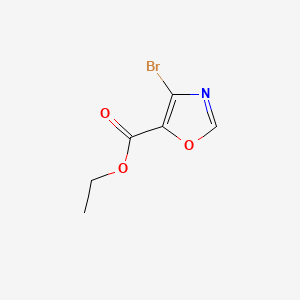

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)